molecular formula C15H14O2 B14197059 Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate CAS No. 919090-55-4

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate

Katalognummer: B14197059
CAS-Nummer: 919090-55-4
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: MBYSEWVXMAFYMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate is an organic compound with a complex structure characterized by multiple double and triple bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with methyl iodide, followed by a series of elimination and addition reactions to introduce the necessary double and triple bonds. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, alcohols, sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Amides, esters

Wissenschaftliche Forschungsanwendungen

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate involves its interaction with specific molecular targets and pathways. The compound’s multiple double and triple bonds allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate
  • 5-phenylhepta-2,4-dien-6-ynal
  • Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate

Uniqueness

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate is unique due to its specific arrangement of double and triple bonds, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

919090-55-4

Molekularformel

C15H14O2

Molekulargewicht

226.27 g/mol

IUPAC-Name

methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate

InChI

InChI=1S/C15H14O2/c1-13(12-15(16)17-2)8-6-7-11-14-9-4-3-5-10-14/h3-6,8-10,12H,1-2H3

InChI-Schlüssel

MBYSEWVXMAFYMY-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OC)C=CC#CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.